molecular formula C22H27N5O4S2 B10947213 ethyl 2-{[({(4E)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

ethyl 2-{[({(4E)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B10947213
M. Wt: 489.6 g/mol
InChI Key: JKOHTWSPMPXNNR-CXUHLZMHSA-N
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Description

ETHYL 2-{[2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ETHYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as pyrazole, imidazole, and thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ETHYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and imidazole intermediates, followed by their coupling with thiophene derivatives under specific reaction conditions. Common reagents used in these steps include strong bases, coupling agents, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ETHYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole and pyrazole rings can be reduced under specific conditions.

    Substitution: Functional groups on the thiophene ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the thiophene ring.

Scientific Research Applications

ETHYL 2-{[2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ETHYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its complex structure and multiple functional groups that may interact with biological targets.

    Materials Science: The unique electronic properties of the thiophene ring make this compound a candidate for use in organic electronics and conductive polymers.

    Biological Studies: The compound can be used in studies to understand its interactions with enzymes and other biological molecules, potentially leading to the development of new biochemical tools.

Mechanism of Action

The mechanism of action of ETHYL 2-{[2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ETHYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The pyrazole and imidazole rings can bind to active sites of enzymes, potentially inhibiting their activity. The thiophene ring can interact with biological membranes, affecting their properties and functions. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL 2-{[2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ETHYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
  • **ETHYL 2-{[2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ETHYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE

Uniqueness

The uniqueness of ETHYL 2-{[2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ETHYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE lies in its combination of functional groups and the potential for diverse chemical reactivity. The presence of both pyrazole and imidazole rings, along with the thiophene ring, provides a unique scaffold for exploring new chemical and biological properties.

Properties

Molecular Formula

C22H27N5O4S2

Molecular Weight

489.6 g/mol

IUPAC Name

ethyl 2-[[2-[(4E)-4-[(1,3-dimethylpyrazol-4-yl)methylidene]-1-ethyl-5-oxoimidazol-2-yl]sulfanylacetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C22H27N5O4S2/c1-7-27-20(29)16(9-15-10-26(6)25-13(15)4)23-22(27)32-11-17(28)24-19-18(21(30)31-8-2)12(3)14(5)33-19/h9-10H,7-8,11H2,1-6H3,(H,24,28)/b16-9+

InChI Key

JKOHTWSPMPXNNR-CXUHLZMHSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CN(N=C2C)C)/N=C1SCC(=O)NC3=C(C(=C(S3)C)C)C(=O)OCC

Canonical SMILES

CCN1C(=O)C(=CC2=CN(N=C2C)C)N=C1SCC(=O)NC3=C(C(=C(S3)C)C)C(=O)OCC

Origin of Product

United States

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